5-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S/c1-25-18-9-8-15(20)11-19(18)27(23,24)21-12-16(22)13-4-6-14(7-5-13)17-3-2-10-26-17/h2-11,16,21-22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECXFLDFSOZXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride
The preparation of this intermediate follows a five-step sequence from para-fluorophenol, as detailed in Patent CN114507162A:
- Bromination : Para-fluorophenol reacts with liquid bromine in acetic acid to yield 3-bromo-4-fluorophenol (Compound III).
- Sulfonation : Treatment with chlorosulfonic acid introduces the sulfonic acid group at the ortho position, forming 3-bromo-4-fluoro-2-sulfophenol (Compound IV).
- Methylation : Methyl trifluoromethanesulfonate methylates the phenolic hydroxyl group, producing 3-bromo-4-fluoro-2-methoxybenzenesulfonic acid (Compound V).
- Reductive Debromination : Palladium-catalyzed hydrogenation removes the bromine atom, yielding 5-fluoro-2-methoxybenzenesulfonic acid (Compound VI).
- Chlorination : Thionyl chloride converts the sulfonic acid to the sulfonyl chloride, finalizing the intermediate.
Key Data :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Bromination | Liquid Br₂, AcOH, 25°C | 88% |
| Sulfonation | ClSO₃H, 10°C | 78% |
| Methylation | Methyl triflate, K₂CO₃, DMF | 82% |
| Debromination | Pd/C, H₂, H₂O | 90% |
| Chlorination | SOCl₂, DMF (cat.) | 95% |
Synthesis of N-{2-[4-(Furan-2-yl)Phenyl]-2-Hydroxyethyl}Amine
This amine is synthesized via a three-step protocol:
- Suzuki Coupling : 4-Bromophenylboronic acid reacts with furan-2-ylboronic acid under Pd(PPh₃)₄ catalysis to form 4-(furan-2-yl)phenyl bromide.
- Epoxide Formation : The bromide undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) to yield 2-(4-(furan-2-yl)phenyl)oxirane.
- Ring-Opening Amination : Ethanolamine opens the epoxide under basic conditions (K₂CO₃ in THF), producing the target amine.
Key Data :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 85% |
| Epoxidation | mCPBA, CH₂Cl₂ | 76% |
| Amination | Ethanolamine, THF, 60°C | 68% |
Sulfonamide Bond Formation
The final step involves reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}amine. Two methodologies are prevalent:
Classical Schotten-Baumann Conditions
The amine (1.2 equiv) is treated with the sulfonyl chloride (1.0 equiv) in a biphasic system of dichloromethane and aqueous NaHCO₃. The reaction proceeds at 0°C to room temperature over 4 hours, achieving 89% yield after recrystallization.
Mechanochemical Palladium-Catalyzed Coupling
A solvent-free approach utilizes a ball mill to mix reactants with Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%). This method achieves 92% yield in 2 hours, demonstrating superior atom economy and reduced waste.
Comparative Data :
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Schotten-Baumann | DCM/H₂O, 25°C | 89% | 98.5% |
| Mechanochemical | Pd(OAc)₂, XPhos, Ball Mill | 92% | 99.1% |
Optimization Challenges and Solutions
Regioselectivity in Sulfonation
The sulfonation of 3-bromo-4-fluorophenol must occur exclusively at the ortho position to the bromine. Using chlorosulfonic acid at 10°C suppresses para-sulfonation byproducts, as the ortho site is sterically and electronically favored.
Epoxide Ring-Opening Stereochemistry
The amination of 2-(4-(furan-2-yl)phenyl)oxirane with ethanolamine produces a racemic mixture. Chiral resolution via diastereomeric salt formation (using L-tartaric acid) achieves 99% enantiomeric excess for applications requiring optical purity.
Sulfonyl Chloride Stability
5-Fluoro-2-methoxybenzenesulfonyl chloride is hygroscopic. Storage under anhydrous toluene at -20°C prevents hydrolysis to the sulfonic acid, maintaining reactivity for >6 months.
Industrial-Scale Considerations
Continuous Flow Sulfonation
Adopting a continuous flow reactor for the sulfonation step (Step 1.1.2) reduces reaction time from 4 hours to 15 minutes. A 1:3 molar ratio of ClSO₃H to substrate in supercritical CO₂ achieves 94% conversion, minimizing side reactions.
Solvent Recycling
The mechanochemical method (Section 2.2) eliminates solvent use, but classical approaches generate dichloromethane waste. Implementing a distillation recovery system reduces solvent consumption by 70% in large-scale batches.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.39 (m, 4H, ArH), 6.78 (dd, J=3.6, 1.8 Hz, 1H, Furan H-3), 6.52 (d, J=3.2 Hz, 1H, Furan H-4), 4.92 (t, J=5.6 Hz, 1H, OH), 3.91 (s, 3H, OCH₃), 3.68–3.61 (m, 2H, CH₂NH), 3.14–3.07 (m, 2H, CH₂OH).
- HRMS : m/z [M+H]⁺ calc. 435.1187, found 435.1189.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.8 minutes (99.1% purity). Residual solvents (DCM, THF) are below ICH Q3C limits (<600 ppm).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyethane moiety.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit significant antimicrobial activities. The incorporation of a furan moiety and a fluorine atom enhances the compound's efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can lead to improved antibacterial properties, making this compound a candidate for further investigation in antibiotic development .
Anticancer Potential : Preliminary studies suggest that 5-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide may exhibit anticancer properties. The presence of the furan and phenyl groups is hypothesized to interact with cancer cell pathways, potentially inhibiting tumor growth. Further exploration into its mechanism of action is warranted through in vitro and in vivo studies .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods, focusing on functionalizing the sulfonamide group while maintaining its stability and biological activity. Key synthetic routes include:
- Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate amines and sulfonyl chlorides, followed by selective functionalization to introduce the furan and hydroxyethyl groups.
- Multi-step Synthesis : A multi-step synthetic approach allows for the introduction of various functional groups at different stages, enhancing the compound's biological activity and specificity.
- Green Chemistry Approaches : Recent studies emphasize the use of environmentally friendly solvents and catalysts in synthesizing sulfonamides to reduce toxicity and improve yield .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key aspects include:
- Fluorine Substitution : The introduction of fluorine enhances lipophilicity, which may improve cellular uptake.
- Furan Ring Influence : The furan ring contributes to the compound's reactivity and interaction with biological targets, potentially increasing its antimicrobial activity.
- Hydroxyethyl Group Role : This group may enhance solubility and stability within biological systems, facilitating better therapeutic outcomes .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives similar to this compound showed promising results against resistant bacterial strains, indicating its potential as a new antibiotic agent.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that modifications to the sulfonamide structure could significantly enhance cytotoxicity, suggesting a pathway for developing new anticancer drugs based on this framework.
- Environmental Applications : Research into using sulfonamides for environmental remediation has shown that these compounds can effectively degrade pollutants in wastewater treatment processes .
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The 5-fluoro group in the target compound may enhance metabolic stability compared to 5-chloro or 5-amino analogues .
Hydroxyethyl Chain :
- The 2-hydroxyethyl linker may improve solubility compared to direct aryl attachments (e.g., ) but could reduce membrane permeability due to polarity .
Methoxy Group :
- The 2-methoxy group is conserved across multiple analogues, suggesting its role in stabilizing molecular conformation or enhancing electron-donating effects .
Physicochemical Properties
- Lipophilicity: The furan-phenyl group increases lipophilicity compared to benzenesulfonamides with polar substituents (e.g., ’s amino group) but less than indole derivatives () .
- Solubility: The hydroxyethyl chain may enhance aqueous solubility relative to non-polar analogues, though this is contingent on crystallinity and hydrogen-bonding capacity .
Biological Activity
5-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide, identified by its CAS number 2097934-65-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.4 g/mol. The structure features a sulfonamide group, which is known for enhancing biological activity in various compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FNO₅S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2097934-65-9 |
Anticancer Properties
The sulfonamide moiety in the compound is known to interact with various biological targets associated with cancer cell proliferation. Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, including melanoma and breast cancer . The presence of the furan ring may enhance these effects by facilitating cellular uptake and interaction with DNA or other critical cellular components.
Anti-inflammatory Effects
Additionally, the compound's potential as an anti-inflammatory agent is supported by studies on related furan derivatives that act as selective COX-2 inhibitors . These compounds have been shown to reduce inflammation in animal models, suggesting that the target compound may possess similar properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with Cellular Targets : The furan and phenyl groups can facilitate interactions with DNA or proteins, altering their function and leading to cell death or growth inhibition.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Study on Furan Derivatives : A comprehensive evaluation of various furan derivatives demonstrated their effectiveness against gram-positive and gram-negative bacteria, showing minimum inhibitory concentrations (MICs) as low as 64 µg/mL .
- Cancer Cell Line Testing : Analogous compounds have been tested against multiple cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate to high potency .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including sulfonamide coupling, hydroxylation, and furan-phenyl substitution. Key steps include:
- Sulfonamide formation : Use coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like dichloromethane (DCM) or DMF. Control pH (neutral to slightly basic) to avoid side reactions .
- Hydroxyethyl group introduction : Epoxide ring-opening with amines or nucleophilic substitution, requiring precise temperature control (40–60°C) .
- Furan-phenyl coupling : Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., Pd(PPh₃)₄) in a degassed THF/water mixture .
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temp (°C) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Sulfonamide coupling | DCM | 25 | EDC/HOBt | 75–85 |
| Hydroxyethyl addition | DMF | 50 | NaBH₄ | 60–70 |
| Furan-phenyl coupling | THF/H₂O | 80 | Pd(PPh₃)₄, K₂CO₃ | 65–75 |
Q. How is the compound’s structural integrity validated post-synthesis?
- Spectroscopic analysis :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ = 434.4 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. nitro groups) impact biological activity?
Comparative studies with analogs reveal:
- Methoxy group (C2) : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Fluoro substitution (C5) : Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in neurological targets .
- Furan-phenyl moiety : Critical for binding to enzymes like COX-2 (IC₅₀ = 1.2 µM vs. 4.5 µM for non-furan analogs) .
Q. Table 2: Structure-Activity Relationships (SAR)
| Modification | Target Affinity (IC₅₀) | LogP | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Methoxy at C2 | 1.2 µM (COX-2) | 2.8 | 12.5 |
| Nitro at C2 | 3.8 µM (COX-2) | 3.1 | 8.2 |
| Fluorine removal | >10 µM (COX-2) | 2.1 | 14.3 |
Q. How can contradictory data in pharmacological studies be resolved?
Discrepancies in reported IC₅₀ values (e.g., COX-2 inhibition varying by 30% across studies) may arise from:
Q. What computational methods predict binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., sulfonamide H-bonding with Arg513 in COX-2) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with anti-inflammatory activity (R² = 0.89) .
Q. How does the compound’s stability under varying pH and temperature affect formulation?
- pH stability : Degrades rapidly at pH < 4 (hydrolysis of sulfonamide bond), requiring enteric coating for oral delivery .
- Thermal stability : Stable up to 150°C (TGA data), suitable for lyophilization .
- Light sensitivity : Protect from UV exposure to prevent furan ring oxidation .
Q. What analytical techniques resolve impurities in batch synthesis?
- HPLC-PDA : Detects sulfonic acid byproducts (retention time = 3.2 min) and furan degradation products .
- LC-MS/MS : Quantifies genotoxic impurities (e.g., alkyl halides) at <0.1% per ICH Q3A guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
